Compound Description: This compound is a pyrido(2,3-d)pyrimidin-4-one derivative synthesized from Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate. [] It was evaluated for cytotoxic activity and antioxidant activity. []
Relevance: While not directly analogous to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, this compound shares the core pyrimidine structure and highlights the exploration of fused pyrimidine derivatives as potential tyrosine kinase and thymidylate synthase inhibitors. [] Both compounds showcase the interest in modifying pyrimidine scaffolds for biological activity.
Compound Description: This class of compounds was synthesized from 1,3-benzothiazole-2-thiol, Hydrazine Hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes. [] They were designed and evaluated for cytotoxic activity against various cancer cell lines. []
Relevance: Similar to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, these compounds belong to the pyrazolo[3,4-d]pyrimidine family, highlighting the significance of this scaffold in medicinal chemistry, particularly for anticancer applications. []
Compound Description: The crystal structure of this compound was investigated, revealing two molecules in the asymmetric unit with slightly different methyl group orientations. [] The study also included Hirshfeld surface analysis and DFT calculations to understand the crystal packing and electronic properties. []
Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and the presence of a methylsulfanyl substituent at the 6-position. [] The structural similarities highlight the modification of substituents on this scaffold to investigate their impact on properties and potential biological activity.
Compound Description: This compound was synthesized and its crystal structure analyzed, revealing the absence of intramolecular stacking and the presence of intermolecular stacking due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings. []
Relevance: This molecule features two pyrazolo[3,4-d]pyrimidine units linked by a propyl chain, emphasizing the interest in exploring molecules with multiple pyrazolo[3,4-d]pyrimidine units. [] While N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide has only one pyrazolo[3,4-d]pyrimidine core, this related compound demonstrates the potential for linking this core unit to other moieties, including itself, for investigating new properties and activities.
Compound Description: This compound, structurally similar to the previous one, also exhibited intermolecular stacking due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings in its crystal structure. []
Relevance: Similar to the previous compound, this molecule also contains two pyrazolo[3,4-d]pyrimidine units, highlighting the exploration of molecules containing multiple pyrazolo[3,4-d]pyrimidine units and their potential for intermolecular interactions. [] While N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide only has one such unit, the presence of a linker in this related compound provides insight into the potential for connecting the core unit to other moieties.
Compound Description: Ten new compounds of this class were synthesized, with nine structures reported. [] The compounds were categorized based on their crystallization behavior as either stoichiometric hydrates or solvent-free forms. [] The study focused on analyzing the hydrogen bonding patterns within these structures. []
Relevance: These compounds are part of the broader pyrazolo[3,4-d]pyrimidine family, similar to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. [] The structural variations and focus on hydrogen bonding offer insights into the structural properties and potential for intermolecular interactions within this family of compounds.
Compound Description: The crystal structure of this compound revealed intermolecular stacking interactions due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings. []
Relevance: This molecule, featuring two pyrazolo[3,4-d]pyrimidine units linked by a pentyl chain, shares structural similarities with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. [] Both compounds highlight the importance of the pyrazolo[3,4-d]pyrimidine core and the potential for modifying its substituents and linkers.
Compound Description: Similar to the previous compound, this molecule also exhibited intermolecular stacking due to π-π interactions between pyrazolo[3,4-d]pyrimidine rings in its crystal structure. [] It differs in having an additional pyrrolidine substituent. []
Relevance: This compound, structurally analogous to the previous one, further emphasizes the exploration of molecules with multiple pyrazolo[3,4-d]pyrimidine units. [] Its structural similarities with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide underscore the focus on modifying substituents and linkers on the pyrazolo[3,4-d]pyrimidine core.
Compound Description: This compound served as a key intermediate in the synthesis of a series of pyrazolo(3,4-d)-4- (phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one derivatives. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. [] Its use as a synthetic intermediate demonstrates the potential for building diverse structures upon the pyrazolo[3,4-d]pyrimidine core.
Compound Description: These compounds were synthesized from 2-phenylamino-3-aminopyrazolo [3,4-d] pyrimidin-4(1H)-one using triethylorthoformate and p-toluenesulfonic acid. [] They were evaluated for anti-inflammatory activity, with some compounds showing significant activity compared to indomethacin. []
Relevance: These compounds, derived from a pyrazolo[3,4-d]pyrimidine intermediate, demonstrate the potential for diversifying the core structure and achieving desirable biological activities, like anti-inflammatory effects. [] This approach of modifying the pyrazolo[3,4-d]pyrimidine core is relevant to the design and development of compounds like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.
Compound Description: This compound is a pyridine derivative used as a starting material for synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. [] It incorporates a 1,3-diarylpyrazole moiety. []
Compound Description: These compounds were synthesized from 4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile. []
Relevance: These compounds, derived from a pyridine starting material, demonstrate the interest in exploring fused heterocyclic systems that incorporate pyrimidine-related cores, like thienopyrimidine. [] This exploration of diverse heterocyclic systems is relevant to the broader field of medicinal chemistry, encompassing compounds like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.
Compound Description: This compound was synthesized from 4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile through reaction with hydrazine hydrate and subsequent reaction with acetylacetone. []
Relevance: This compound, belonging to the pyrazolopyrimidine family, showcases the exploration of fused heterocyclic systems incorporating this core. [] Its structural features are relevant to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, highlighting the diversity within pyrazolopyrimidine-based compounds.
Substituted pyrazolo[3,4-d]pyrimidines (4-27)
Compound Description: This series of compounds was synthesized from 1-substituted-5-amino-1Hpyrazole- 4-carbonitrile and evaluated for anticancer and antioxidant activities. [] Some exhibited potent antiproliferative activity against cancer cell lines and influenced free-radical-metabolizing enzymes and oxidative stress parameters. []
Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and highlight the importance of this scaffold in drug discovery, particularly for anticancer and antioxidant applications. []
Compound Description: This compound is a novel inhibitor of the “funny” If current channel (If channel), which is being developed as a treatment for stable angina and atrial fibrillation. []
Relevance: Although YM758 is not directly structurally related to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, the study exploring its metabolites and their transporter-mediated excretion highlights the importance of understanding drug metabolism and pharmacokinetics, which is crucial for the development of any new drug candidate, including those based on the pyrazolo[3,4-d]pyrimidine scaffold. []
Compound Description: This compound's crystal structure was analyzed, revealing intermolecular hydrogen bonding and the presence of an almost planar aromatic system. [, ]
Relevance: While this compound belongs to the pyrimidine family and not specifically pyrazolo[3,4-d]pyrimidine like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, it showcases the significance of pyrimidine derivatives in medicinal chemistry and provides insights into the structural properties and interactions within this class of compounds. [, ]
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed to treat severe asthma. [] It contains a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety. []
Relevance: This compound, despite lacking a pyrimidine core, highlights the exploration of pyrazole-containing heterocyclic systems for biological activity, particularly for their role as kinase inhibitors. [] The study also emphasizes the importance of isotopic labeling for drug development, a process also relevant to compounds like N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)
Compound Description: Similar to BI 894416, this compound is also a potent and selective SYK inhibitor for treating severe asthma. [] It contains a 2,3-dimethyl-2H-indazole moiety. []
Relevance: This compound, although structurally different from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, reinforces the exploration of pyrazole-containing heterocyclic systems for biological activity, particularly as kinase inhibitors. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. [] Studies revealed its binding mode within the transmembrane domains of CXCR3, extending from the minor to the major pocket. []
Relevance: While structurally dissimilar to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, VUF11211 highlights the importance of understanding drug-receptor interactions and the use of site-directed mutagenesis and in silico modeling for elucidating binding modes. [] These approaches are crucial for rational drug design and optimization, even for compounds based on different scaffolds.
Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist belonging to the 8-azaquinazolinone class, lacking basic groups. [] Studies identified its binding site within the transmembrane minor pocket of CXCR3, lined by specific helices and residues. []
Relevance: Though structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, NBI-74330 underscores the importance of understanding drug-receptor interactions and the value of combining experimental and computational techniques to elucidate binding modes. [] These approaches are essential for designing and developing effective drugs, regardless of the scaffold they are based on.
Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor claimed to be useful in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease. [] The application describes two crystalline forms and inhaled formulations of this compound. []
Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and highlights the exploration of this scaffold for various therapeutic applications. [] It also emphasizes the importance of exploring different crystalline forms and formulations for drug development. []
Compound Description: This compound is a pyridone derivative used as a starting material for synthesizing new pyridine, pyrazolopyridine, and furopyridine derivatives. []
Relevance: While not a direct analog of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, this compound highlights the exploration of pyridines as a core structure for developing biologically active compounds. [] This exploration of diverse heterocyclic systems is relevant to the broader field of medicinal chemistry, encompassing compounds based on the pyrazolo[3,4-d]pyrimidine scaffold.
pyridine, pyrazolopyridine, and furopyridine derivatives
Compound Description: These new derivatives were designed and synthesized from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, incorporating modifications like chloro, methoxy, cholroacetoxy, imidazolyl, azide, and arylamino groups. [] They were evaluated for their in vitro inhibitory activity against the CDK2 enzyme and cytotoxicity against different human cancer cell lines. []
Relevance: Although not directly analogous to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, these pyridine-derived compounds, particularly the pyrazolopyridine derivatives, highlight the exploration of heterocyclic systems related to pyrimidine and their potential for CDK2 inhibitory activity and anticancer properties. []
pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine
Compound Description: This tricyclic compound was prepared through heterocyclization of an ester derivative followed by reaction with formamide, starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. []
Relevance: This compound, though structurally different from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, demonstrates the interest in exploring fused heterocyclic systems that incorporate pyrimidine-related cores. [] This exploration of diverse heterocyclic systems is relevant to the broader field of medicinal chemistry, encompassing compounds based on the pyrazolo[3,4-d]pyrimidine scaffold.
Compound Description: This compound is a selective dual inhibitor of phosphatidylinositol 3-kinase δ (PI3Kδ) and γ (PI3Kγ). [] It incorporates a pyrazolo[3,4-d]pyrimidine core and a substituted chromene moiety. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and highlights the therapeutic potential of this scaffold, particularly for its role in inhibiting PI3K, a crucial enzyme involved in various cellular processes. []
Compound Description: This compound, along with (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3), was prepared from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1). []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, highlighting the continued interest in exploring this scaffold for various synthetic and medicinal chemistry applications. []
Compound Description: This compound was prepared from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1) and used for the synthesis of pyrazole derivatives. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, demonstrating the versatility of this scaffold as a building block for various derivatives. []
pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (7 and 9)
Compound Description: These compounds were synthesized and their isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6 and 8) under different reaction conditions was studied. []
Relevance: While these compounds belong to a more complex fused heterocyclic system, their synthesis and isomerization study highlights the potential for modifying and expanding the pyrazolo[3,4-d]pyrimidine core, a core shared with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. []
pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6 and 8)
Compound Description: These compounds were obtained through the isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (7 and 9) under specific reaction conditions. []
Relevance: Similar to the previous compounds, these derivatives, though more complex, demonstrate the potential for modifying and diversifying the pyrazolo[3,4-d]pyrimidine core, a core shared with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. []
2-substituted-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (10 and 11)
Compound Description: These compounds were synthesized and their structures characterized, further expanding the library of pyrazolo[3,4-d]pyrimidine-based derivatives. []
Relevance: These derivatives, though structurally more complex, highlight the continued interest in exploring the pyrazolo[3,4-d]pyrimidine core and its potential for modification and diversification, a core also present in N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide. []
Compound Description: This compound is a radiolabeled pyrazolo[3,4-d]pyrimidine derivative developed as a potential PET ligand for imaging mammalian target of rapamycin (mTOR). []
Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide and showcases the use of this scaffold in developing imaging agents for studying biological targets. [] The radiosynthesis of this compound highlights the importance of isotopic labeling in drug discovery and development.
Compound Description: This compound is a panRAF inhibitor, targeting all isoforms of RAF, a kinase involved in the mitogen-activated protein kinase (MAPK) pathway. []
Relevance: While structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, CCT196969 highlights the exploration of kinase inhibitors for treating diseases like melanoma. [] The study exploring its brain distribution and efflux emphasizes the importance of understanding drug delivery and pharmacokinetics, crucial factors in drug development, regardless of the scaffold used.
Compound Description: This compound is another panRAF inhibitor, targeting all isoforms of RAF. [] It incorporates a pyridopyrimidine moiety in its structure. []
Relevance: Although not directly analogous to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, LY3009120 showcases the exploration of pyrimidine-related heterocyclic systems, particularly pyridopyrimidines, for developing kinase inhibitors. [] The study exploring its brain distribution and efflux further emphasizes the importance of understanding drug delivery and pharmacokinetics in drug development.
Compound Description: This compound is another panRAF inhibitor, targeting all isoforms of RAF. [] It contains a pyrimidine ring in its structure. []
Relevance: Though structurally different from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, MLN2480 highlights the use of pyrimidine derivatives in developing kinase inhibitors. [] The study investigating its brain distribution and efflux reinforces the importance of understanding drug delivery and pharmacokinetics for optimizing therapeutic efficacy.
Compound Description: This compound is a radiolabeled research tracer used as a model substance in a dissertation focused on evaluating the metabolic properties of PET tracers. []
Relevance: While structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, [18F]FE@SUPPY emphasizes the importance of understanding drug metabolism and using various techniques to evaluate metabolic profiles. [] These insights are crucial for the development of any new drug candidate, including those based on the pyrazolo[3,4-d]pyrimidine scaffold.
Compound Description: This compound is another radiolabeled research tracer used in the same dissertation to evaluate the metabolic properties of PET tracers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.